N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chlorofuro[3,2-c]pyridine” is a furopyridine . It’s a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 .
Physical and Chemical Properties Analysis
“4-Chlorofuro[3,2-c]pyridine” has a melting point of 41 °C, a boiling point of 243℃, and a density of 1.377 . It’s typically stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Heterocyclic Pyridine-based Liquid Crystals
A study focused on synthesizing a series of calamitic liquid crystals that include heterocyclic pyridine and phenyl rings, demonstrating the utility of such compounds in creating materials with specific thermotropic behaviors. These materials, characterized by their mesomorphic properties, are pivotal in the development of display technologies and other applications requiring controlled molecular orientation and phase behavior (Ong et al., 2018).
Tautomerism in Schiff Bases
Research into the tautomeric behavior of N-(2-pyridyl)-salicylidene derivatives, including studies on their structure and behavior in various solvents, provides insights into the chemical flexibility and applications of pyridine-containing compounds. These findings have implications for the design of molecular sensors, pharmaceuticals, and materials science, where the tautomeric shift could be utilized for specific functional purposes (Nazır et al., 2000).
Synthesis of Unsubstituted Cyclic Imides
The novel microwave-assisted synthesis of unsubstituted cyclic imides from cyclic anhydrides and hydroxylamine showcases the utility of hydroxylamine derivatives in synthesizing key organic intermediates. These findings could impact the pharmaceutical industry and organic synthesis, highlighting the versatility of hydroxylamine compounds in facilitating efficient synthetic routes (Benjamin & Hijji, 2008).
Inhibition of Enzymatic Activities
Research on the inhibition of dihydropteridine reductase by hydroxylated derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs, including discussions on their potential neuroprotective effects against neurotoxin-induced damage, illustrates the biomedical relevance of pyridine derivatives. This area of study is crucial for developing therapeutic agents for neurodegenerative diseases, such as Parkinson's disease, highlighting the therapeutic potential of pyridine and hydroxylamine derivatives (Abell et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-6-3-5(4-11-12)13-7(6)1-2-10-8/h1-4,12H/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXKPQSUXIAYDY-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1OC(=C2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.